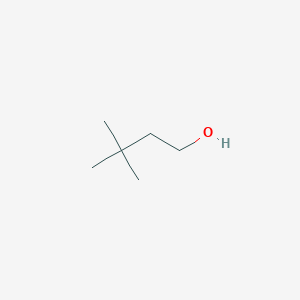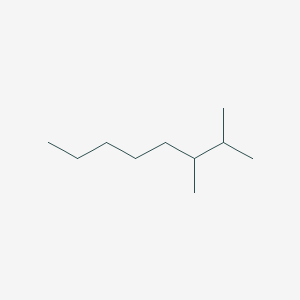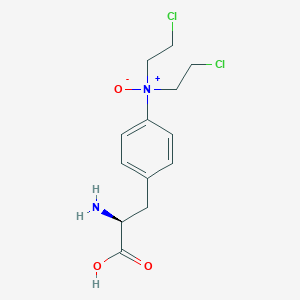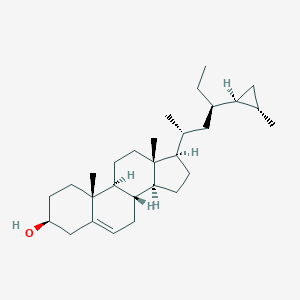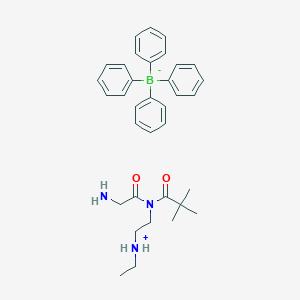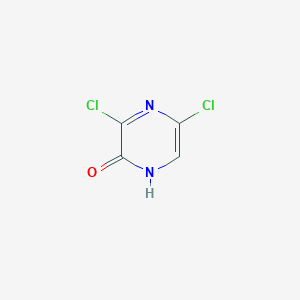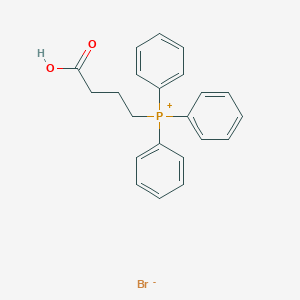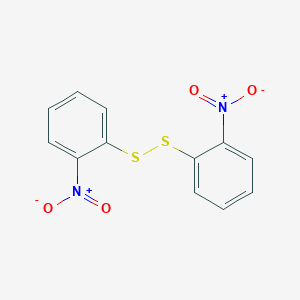
双(2-硝基苯基)二硫化物
概述
描述
Bis(2-nitrophenyl) disulfide, with the chemical formula C₁₂H₈N₂O₄S₂, is a yellow crystalline solid characterized by its two nitrophenyl groups connected by a disulfide bond . This compound is known for its applications in various chemical processes, including organic synthesis and polymer chemistry .
科学研究应用
Bis(2-nitrophenyl) disulfide has been studied for its antimicrobial and antitumor properties. It is also used as a crosslinking agent in polymer chemistry and as a reagent in organic synthesis . Additionally, it serves as a sensor for zinc ions in PVC membrane electrodes .
作用机制
Mode of Action
It’s known that it interacts with its targets through a process known as a metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of new compounds. In the case of Bis(2-nitrophenyl) disulfide, it undergoes mechanochemical grinding with bis(4-chlorophenyl)disulfide in the presence of a catalyst to yield a non-symmetrical heterodimer .
Action Environment
The action, efficacy, and stability of Bis(2-nitrophenyl) disulfide can be influenced by various environmental factors. For instance, the presence of other chemical species in the environment could potentially affect the metathesis reaction involved in its mode of action . Additionally, factors such as pH, temperature, and the presence of a catalyst can also influence its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl) disulfide can be synthesized through the oxidation of 2-nitrothiophenol. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base .
Industrial Production Methods: In industrial settings, bis(2-nitrophenyl) disulfide is purified by recrystallization from glacial acetic acid or benzene. The yellow needles obtained are then dried in an oven at 100°C until the odor of the solvent is absent .
Types of Reactions:
Oxidation: Bis(2-nitrophenyl) disulfide can undergo oxidation to form sulfonyl derivatives.
Reduction: It can be reduced to 2-nitrothiophenol using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: 1,8-diazabicyclo[5.4.0]undec-7-ene for metathesis reactions.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: 2-nitrothiophenol.
Substitution Products: Various substituted nitrophenyl derivatives.
相似化合物的比较
- Bis(4-chlorophenyl) disulfide
- 4-Nitrophenyl disulfide
- 2-Aminophenyl disulfide
- Bis(4-methoxyphenyl) disulfide
Comparison: Bis(2-nitrophenyl) disulfide is unique due to its nitrophenyl groups, which impart distinct chemical properties and reactivity. Compared to bis(4-chlorophenyl) disulfide, it has different electronic effects due to the nitro groups, leading to variations in reactivity and applications .
属性
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKJENHTITELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061572 | |
| Record name | Disulfide, bis(2-nitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-00-6 | |
| Record name | Bis(2-nitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-nitrophenyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-nitrophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(2-nitrophenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(2-nitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-nitrophenyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(2-nitrophenyl) disulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V96F666S32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational preferences of Bis(2-nitrophenyl) disulfide and how do they influence its interactions?
A1: Bis(2-nitrophenyl) disulfide exhibits a specific conformational preference where the 2-nitro groups lie coplanar with the adjacent aryl ring. Furthermore, the sulfur atom furthest from the nitrated aryl ring also adopts a coplanar and transoid orientation relative to the nitro group. [] This specific conformation influences the molecule's ability to form intermolecular interactions, specifically C-H···O hydrogen bonds, which lead to the formation of one-dimensional arrays in the crystal structure. [] This understanding of conformational preferences and their impact on intermolecular interactions is crucial for predicting the compound's behavior in various chemical and biological environments.
Q2: Has the reactivity of Bis(2-nitrophenyl) disulfide with amines been investigated?
A2: Yes, studies have explored the reactions of Bis(2-nitrophenyl) disulfide with various amines. [, ] These reactions highlight the compound's susceptibility to nucleophilic attack at the sulfur atoms, leading to the cleavage of the disulfide bond and formation of new sulfur-containing compounds. While the specific products and mechanisms vary depending on the amine and reaction conditions, these studies provide valuable insights into the reactivity profile of Bis(2-nitrophenyl) disulfide.
Q3: Can Bis(2-nitrophenyl) disulfide participate in disulfide metathesis reactions, and if so, what conditions are required?
A3: Research has demonstrated that Bis(2-nitrophenyl) disulfide can undergo disulfide metathesis, as exemplified by its reaction with bis(4-chlorophenyl) disulfide. [] Interestingly, this reaction proceeds efficiently under high-pressure conditions (above 0.2 GPa) without requiring the typical base or thiolate catalysts. [] This finding not only underscores the potential of Bis(2-nitrophenyl) disulfide in dynamic covalent chemistry but also opens avenues for exploring catalyst-free disulfide metathesis under high-pressure environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




